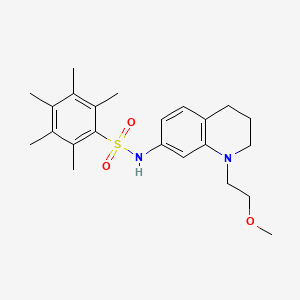

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This chemical compound is characterized by a complex structure incorporating a tetrahydroquinoline core, appended with a methoxyethyl side chain, and further embellished by a pentamethylbenzenesulfonamide group. Each component of this structure contributes to its unique chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves a multi-step procedure starting with the preparation of the tetrahydroquinoline nucleus This core is often constructed via the Pictet-Spengler reaction, where an aldehyde and an amine condense to form the tetrahydroquinoline ring

The final step involves the sulfonamide formation, achieved by reacting the intermediate with pentamethylbenzene-sulfonyl chloride under basic conditions, often using pyridine as a base to neutralize the hydrochloric acid by-product.

Industrial Production Methods

At an industrial scale, the synthesis of this compound requires stringent control of reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide can participate in various chemical reactions, including:

Oxidation: : The tetrahydroquinoline core can undergo oxidation to form quinoline derivatives.

Reduction: : The compound can be reduced to its corresponding amine or alcohol derivatives under appropriate conditions.

Substitution: : The methoxy group can be substituted with other nucleophiles under strong acidic or basic conditions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: : Lithium aluminum hydride or sodium borohydride in an anhydrous solvent.

Substitution: : Strong nucleophiles such as thiolates or amines in polar aprotic solvents.

Major Products Formed from These Reactions

Oxidation: Quinoline derivatives.

Reduction: Amines or alcohols.

Substitution: Depending on the nucleophile, various substituted quinoline compounds.

Applications De Recherche Scientifique

Chemistry

This compound serves as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures due to its reactive tetrahydroquinoline core.

Biology

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

Its structural components are of interest in drug design and development, particularly in the synthesis of novel therapeutic agents targeting neurological and infectious diseases.

Industry

In the industrial sector, this compound may be utilized as a precursor in the synthesis of specialty chemicals and advanced materials.

Mécanisme D'action

The precise mechanism of action for N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide depends on its target application. Generally, its activity is related to its ability to interact with specific molecular targets, such as enzymes or receptors, modulating their function through binding interactions.

Molecular Targets and Pathways Involved

Neuroreceptors: : Potential interaction with central nervous system receptors.

Enzymes: : Inhibition or activation of enzymatic pathways, particularly those involved in cellular signaling or metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1-(2-ethoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5,6-tetramethylbenzenesulfonamide

Uniqueness

Compared to its analogs, N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide exhibits unique steric and electronic properties due to its pentamethylbenzenesulfonamide group, which can influence its reactivity and binding interactions, making it a valuable compound for specialized applications.

This overview captures the essence of the compound and its multifaceted nature. There's always more to explore—let's keep digging into what fascinates you!

Activité Biologique

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety , which is known for its diverse pharmacological properties. The presence of a sulfonamide group and a pentamethyl-substituted benzene ring enhances its solubility and reactivity. Its molecular formula is C20H26N2O3S with a molecular weight of 374.5 g/mol. The structure can be represented as follows:

Research indicates that compounds with similar structures often exhibit anticancer , antimicrobial , and anti-inflammatory activities. The tetrahydroquinoline core is particularly noted for its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Anticancer Activity

A study investigating the biological activity of tetrahydroquinoline derivatives found that compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : DU145 (prostate carcinoma), H460 (lung carcinoma), MCF7 (breast adenocarcinoma).

- Results : Compounds with unsubstituted phenyl rings showed the greatest antiproliferative effects. Adding substituents often led to a loss of activity in specific cell lines .

| Compound | DU145 (%) | H460 (%) | MCF7 (%) |

|---|---|---|---|

| 3b | 30.7 | 32.5 | 25.4 |

| 3c | Highest | Moderate | Moderate |

| 3e | Moderate | Moderate | Lower |

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of neuronal nitric oxide synthase (nNOS) , which is implicated in various neurological disorders. Inhibitory assays revealed that certain derivatives exhibited submicromolar activities against nNOS:

- Selectivity : Compounds demonstrated selectivity over other isoforms like endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), making them promising candidates for further development in neurological therapies .

Case Studies

- Neuroprotective Effects : Research indicated that tetrahydroquinoline derivatives could protect neuronal cells by reducing oxidative stress and modulating apoptotic pathways.

- Antimicrobial Properties : Preliminary studies suggested that the compound might possess antimicrobial activity against specific bacterial strains, although further testing is needed to quantify this effect.

Propriétés

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3S/c1-15-16(2)18(4)23(19(5)17(15)3)29(26,27)24-21-10-9-20-8-7-11-25(12-13-28-6)22(20)14-21/h9-10,14,24H,7-8,11-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKGDOINROZOLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.